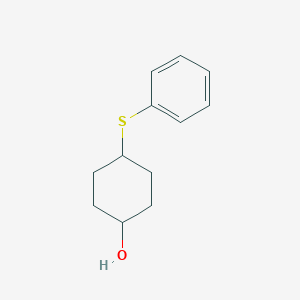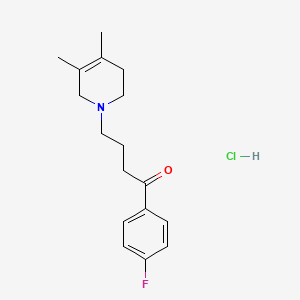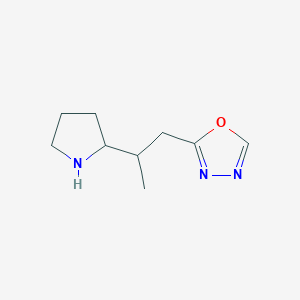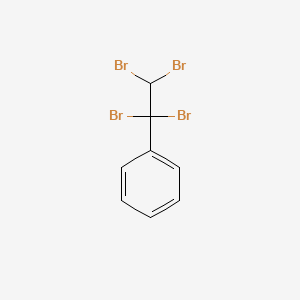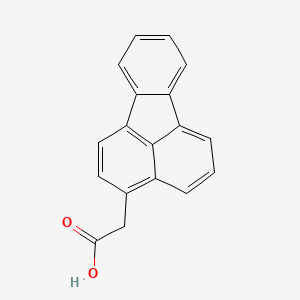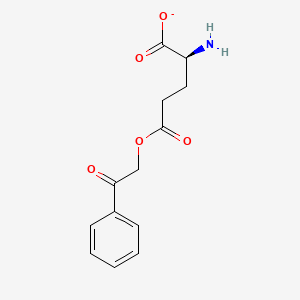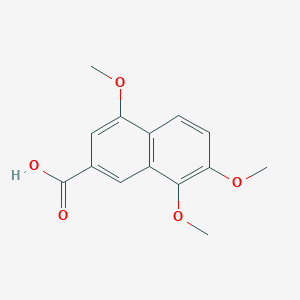
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is an organic compound with a molecular formula of C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 7, and 8 positions. This step often involves the use of methanol and a catalyst such as sulfuric acid.
Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using carbon dioxide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are methoxylated using industrial reactors.
Efficient Carboxylation: The methoxylated product is then carboxylated using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Produces quinones or carboxylated derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of new functionalized naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
4,7,8-Trimethoxynaphthalene: Lacks the carboxylic acid group, limiting its applications in carboxylation reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is unique due to the presence of both methoxy and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4,7,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-9-10(13(11)19-3)6-8(14(15)16)7-12(9)18-2/h4-7H,1-3H3,(H,15,16) |
InChI Key |
GDQRKKVFSWCOPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


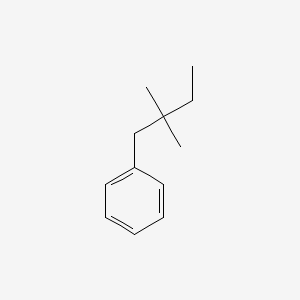

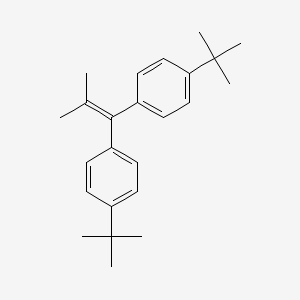

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
